molecular formula C20H12N2O3S B6613254 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803571-75-6

2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6613254
CAS No.: 1803571-75-6
M. Wt: 360.4 g/mol
InChI Key: FTEJLSHKHVGYRY-UHFFFAOYSA-N
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Description

"2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" is a complex organic compound featuring unique structural elements like a benzofuran, thiazole, and isoindole moiety. Its intricate molecular framework suggests a potential for diverse chemical reactivities and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves multi-step organic synthesis protocols. Initial steps often include the formation of the core benzofuran and thiazole structures, followed by their integration with the isoindole unit through a series of condensation reactions. Each step requires meticulous control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production involves optimizing the synthetic route for mass production. This might include continuous flow chemistry techniques to enhance efficiency, reduce reaction times, and improve safety. Industrial methods also focus on cost-effectiveness by using readily available precursors and minimizing the use of expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: : Oxidative modifications can be carried out at specific functional groups.

  • Reduction: : Reduction reactions may target the thiazole ring or carbonyl groups.

  • Substitution: : Electrophilic or nucleophilic substitutions are feasible at reactive sites.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions often involve bases like sodium hydride or acids like trifluoroacetic acid.

Major Products

The major products depend on the type and site of the reaction, leading to derivatives that can enhance or modify the biological activity or chemical properties of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, it's utilized as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound could serve as a potential pharmacophore in drug discovery, offering a scaffold for developing novel therapeutics.

Industry

In industry, it might be employed in the synthesis of specialty chemicals, dyes, or polymers due to its stable structure and reactive functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with various molecular targets. These can include enzymes, receptors, or nucleic acids, leading to alterations in cellular pathways and biological responses. The specific pathways will depend on the context of its use, whether in a biochemical assay or a therapeutic application.

Comparison with Similar Compounds

When comparing "2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" with similar compounds, its uniqueness lies in the combined presence of benzofuran, thiazole, and isoindole moieties. This combination imparts distinct chemical and biological properties not commonly found in other compounds.

List of Similar Compounds

  • 2-(1-Benzofuran-2-yl)-1,3-thiazole: : Shares the benzofuran-thiazole core but lacks the isoindole moiety.

  • 1H-Isoindole-1,3-dione Derivatives: : Variants of the isoindole structure with different substituents.

  • Benzofuran Derivatives: : Compounds primarily featuring the benzofuran unit.

Properties

IUPAC Name

2-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c23-19-13-6-2-3-7-14(13)20(24)22(19)10-18-21-15(11-26-18)17-9-12-5-1-4-8-16(12)25-17/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEJLSHKHVGYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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